molecular formula C20H24ClN5O2 B2702541 7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 575461-86-8

7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2702541
CAS RN: 575461-86-8
M. Wt: 401.9
InChI Key: JBTALJLZNHBYKA-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Psychotropic Potential

A study on a range of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones, which are structurally similar to the compound , showed promise in the development of potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These derivatives displayed notable psychotropic properties, suggesting their potential as antidepressants and anxiolytics (Chłoń-Rzepa et al., 2013).

Cardiovascular Effects

The synthesis and testing of various 8-alkylamino substituted derivatives, including structures related to the specified compound, revealed significant electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds also demonstrated affinity for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antiasthmatic Potential

A study on 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-diones, closely related to the compound , showed significant vasodilator activity. This research suggested the potential of these compounds as antiasthmatic agents, with certain derivatives exhibiting more pronounced activity (Bhatia et al., 2016).

Antihistaminic Activity

Compounds structurally similar to the specified chemical, specifically 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-diones, were synthesized and evaluated for antihistaminic activity. Some of these compounds showed effective inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential as antihistaminic agents (Pascal et al., 1985).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-6-8-15(21)9-7-14)16(22-18)13-25-10-4-3-5-11-25/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTALJLZNHBYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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